molecular formula C32H41I B14206230 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene CAS No. 847549-44-4

1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene

Cat. No.: B14206230
CAS No.: 847549-44-4
M. Wt: 552.6 g/mol
InChI Key: KMXGQRQIUUYZHD-UHFFFAOYSA-N
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Description

1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is an organic compound characterized by its unique structure, which includes ethynyl and iodo functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene typically involves a series of Sonogashira-Hagihara cross-coupling reactions. These reactions are carried out between ethynyl-substituted benzene derivatives and iodo-substituted benzene derivatives under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a simpler hydrocarbon.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azides, thiols, or other substituted benzene derivatives.

Scientific Research Applications

1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, while the iodo group can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in molecular electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is unique due to the presence of both ethynyl and iodo groups, which provide distinct reactivity and electronic properties. This combination makes it particularly valuable in the development of advanced materials for organic electronics and molecular electronics.

Properties

CAS No.

847549-44-4

Molecular Formula

C32H41I

Molecular Weight

552.6 g/mol

IUPAC Name

1-[2-(4-ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene

InChI

InChI=1S/C32H41I/c1-4-7-9-11-13-15-17-29-26-32(33)31(18-16-14-12-10-8-5-2)25-30(29)24-23-28-21-19-27(6-3)20-22-28/h3,19-22,25-26H,4-5,7-18H2,1-2H3

InChI Key

KMXGQRQIUUYZHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)C#CC2=CC=C(C=C2)C#C

Origin of Product

United States

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